Superior In Vivo Analgesic Efficacy Compared to Selective CCR2 or CCR5 Antagonists in a Neuropathic Pain Model
In a direct head-to-head comparison, a single injection of cenicriviroc mesylate demonstrated greater analgesic properties in a mouse model of neuropathic pain than either the selective CCR5 antagonist maraviroc or the selective CCR2 antagonist RS504393 [1]. The study concluded that simultaneous blockade of both receptors is more effective than blocking only one selectively, providing a clear rationale for selecting the dual antagonist over single-target alternatives [1].
| Evidence Dimension | In Vivo Analgesic Efficacy |
|---|---|
| Target Compound Data | Greater analgesic properties than RS504393 or maraviroc (p-value not specified in abstract) |
| Comparator Or Baseline | Selective CCR5 antagonist (maraviroc) and selective CCR2 antagonist (RS504393) |
| Quantified Difference | Cenicriviroc mesylate > maraviroc and RS504393 |
| Conditions | Mouse model of neuropathic pain (chronic constriction injury of the sciatic nerve); single intrathecal/intraperitoneal injection |
Why This Matters
This demonstrates a functional, in vivo advantage of dual CCR2/CCR5 blockade over single-receptor inhibition, which is critical for researchers studying conditions where both pathways contribute to pathology.
- [1] Kwiatkowski K, Piotrowska A, Rojewska E, Makuch W, Mika J. Comparison of the beneficial effects of RS504393, maraviroc and cenicriviroc on neuropathic pain-related symptoms in rodents: behavioral and biochemical analyses. Int Immunopharmacol. 2020;84:106540. View Source
